molecular formula C18H23N3O2S B1405587 Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1785761-27-4

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate

Cat. No.: B1405587
CAS No.: 1785761-27-4
M. Wt: 345.5 g/mol
InChI Key: NYNIBOUKVXPVBR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is a complex organic compound with a molecular formula of C18H23N3O2S. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a thiophene ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and thiophene rings, and the final tert-butyl esterification. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine and Thiophene Rings: These rings are often introduced through nucleophilic substitution reactions.

    Tert-butyl Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyrimidine ring, and a thiophene ring. This structure provides distinctive chemical properties that are not found in other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl 3-(4-thiophen-2-ylpyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-4-6-13(12-21)16-19-9-8-14(20-16)15-7-5-11-24-15/h5,7-9,11,13H,4,6,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNIBOUKVXPVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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